

# Application Note: Synthesis of Key Intermediates for Nirmatrelvir

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## Compound of Interest

Compound Name: (S)-(S,R,S,R)-AHPC-Me-N3

Cat. No.: B13433176

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## Introduction

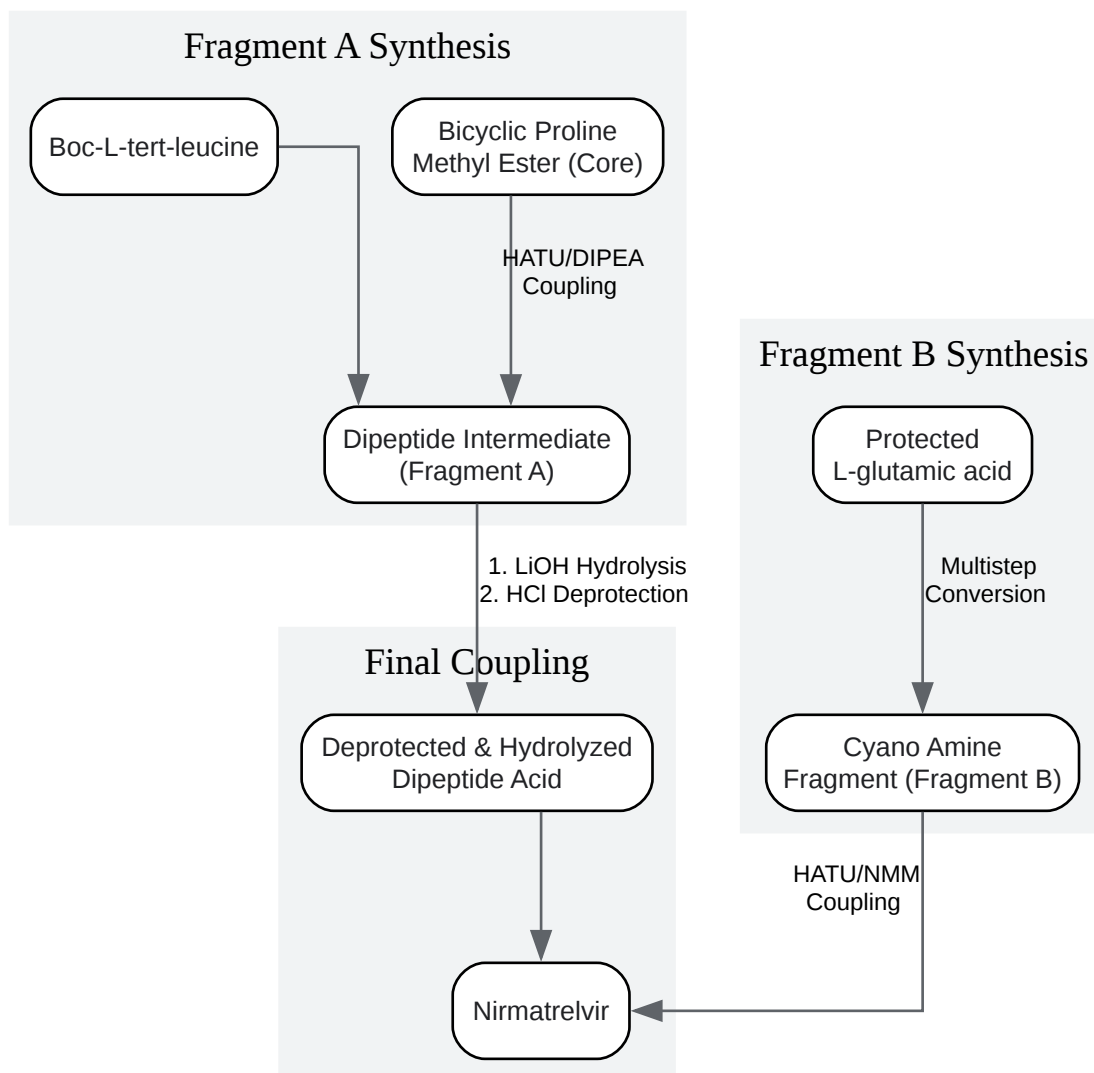
This document provides detailed protocols for the synthesis of key intermediates leading to Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in Paxlovid™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] The synthesis of this complex peptidomimetic drug involves the assembly of several chiral building blocks. The protocols outlined below are based on convergent synthetic strategies, which involve preparing key fragments separately before coupling them in the final stages. This approach is often more efficient for complex target molecules.[3][4] We will focus on the coupling of the core bicyclic proline fragment with a protected L-tert-leucine derivative and the subsequent coupling to the terminal fragment to form the final molecule.

While the specific precursor **(S)-(S,R,S,R)-AHPC-Me-N3** is associated with ligands for the von Hippel-Lindau (VHL) E3 ligase used in PROTAC technology, this guide details the synthesis of Nirmatrelvir, a topic of significant interest in antiviral drug development.[5][6][7]

## Overall Synthetic Workflow

The synthesis can be visualized as a multi-stage process where two key fragments are prepared and then coupled. The first critical step is the formation of a dipeptide intermediate by

coupling the bicyclic proline core with a protected amino acid. This dipeptide is then deprotected and coupled with the final amine fragment to yield Nirmatrelvir.



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Figure 1. Convergent synthesis workflow for Nirmatrelvir.

## Experimental Protocols

### Protocol 1: Synthesis of Dipeptide Intermediate (Fragment A)

This protocol describes the amide coupling of the bicyclic proline methyl ester with Boc-protected L-tert-leucine. This reaction forms the core dipeptide structure of Nirmatrelvir. Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to facilitate the formation of the amide bond while minimizing racemization.[1][8]

## Reagents and Materials

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Bicyclic Proline Core (HCl salt)	-	1.0 eq	-	The key amine component.
Boc-L-tert-leucine	231.29	1.1 eq	-	The carboxylic acid component.
HATU	380.23	1.2 eq	-	Peptide coupling agent.
DIPEA (DIPEA)	129.24	3.0 eq	-	Non-nucleophilic base.
Dimethylformamide (DMF)	73.09	-	-	Solvent.
Ethyl Acetate (EtOAc)	88.11	-	-	Extraction solvent.
Saturated aq. NaHCO <sub>3</sub>	-	-	-	For aqueous wash.
Brine	-	-	-	For aqueous wash.

## Procedure

- Dissolve the bicyclic proline core HCl salt and Boc-L-tert-leucine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.

- Add DIPEA to the solution and stir for 5 minutes to neutralize the HCl salt.
- Add HATU to the reaction mixture in one portion.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub>, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the dipeptide intermediate. A reported yield for this step is approximately 50%.<sup>[1]</sup>

## Protocol 2: Saponification and Boc-Deprotection

The methyl ester of the dipeptide intermediate is hydrolyzed to a carboxylic acid, and the Boc protecting group is removed to prepare the fragment for the final coupling step.

Reagents and Materials

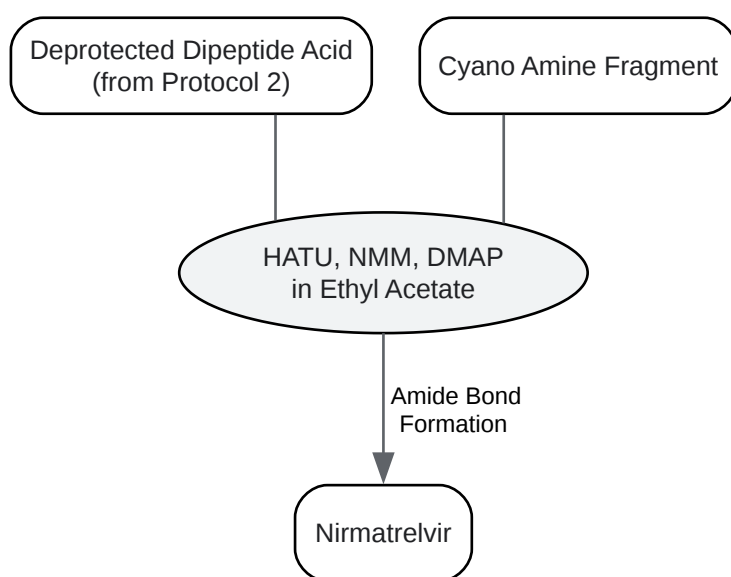
Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Dipeptide Intermediate	-	1.0 eq	-	From Protocol 1.
Lithium Hydroxide (LiOH)	23.95	1.5 eq	-	For ester hydrolysis.
Tetrahydrofuran (THF) / Water	-	-	-	Solvent system.
4M HCl in Dioxane	-	Excess	-	For Boc deprotection.
Diethyl Ether (Et <sub>2</sub> O)	74.12	-	-	For precipitation.

## Procedure

- Saponification: Dissolve the dipeptide intermediate in a mixture of THF and water (e.g., 3:1 v/v).
- Add LiOH and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC/LC-MS).
- Carefully acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
- Dry the combined organic layers and concentrate to yield the carboxylic acid.
- Deprotection: Dissolve the crude carboxylic acid in a minimal amount of solvent and add an excess of 4M HCl in dioxane.
- Stir the mixture at room temperature for 1-2 hours until the Boc group is fully cleaved.
- Add diethyl ether to precipitate the product as its hydrochloride salt.
- Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected dipeptide acid fragment.

## Protocol 3: Final Amide Coupling to Yield Nirmatrelvir

This final step involves coupling the deprotected dipeptide acid with the cyano amine fragment (Fragment B). This convergent approach avoids linear routes that may require less stable intermediates.<sup>[3][4]</sup>



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Figure 2. Final convergent coupling step.

### Reagents and Materials

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
Deprotected Dipeptide Acid	-	1.0 eq	-	From Protocol 2.
Cyano Amine Fragment	-	1.1 eq	-	Synthesized separately.[9]
HATU	380.23	1.2 eq	-	Coupling agent.
N-Methylmorpholine (NMM)	101.15	2.0 eq	-	Base.
DMAP	122.17	0.1 eq	-	Catalyst.
Ethyl Acetate (EtOAc)	88.11	-	-	Solvent.

## Procedure

- Combine the deprotected dipeptide acid, the cyano amine fragment, HATU, and DMAP in anhydrous ethyl acetate under an inert atmosphere.
- Add N-methylmorpholine (NMM) to the mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
- Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The crude product is then purified, often by recrystallization from a suitable solvent system like MTBE (methyl tert-butyl ether), to yield Nirmatrelvir.[3]

## Summary of Results

The described synthetic pathway is a convergent and effective method for producing Nirmatrelvir. While yields can vary depending on scale and purification methods, this approach

avoids problematic reagents like the Burgess reagent used in some earlier routes, offering a more sustainable process.[3][4]

Step	Reaction	Key Reagents	Reported Yield	Reference
1	Dipeptide Formation	HATU, DIPEA	~50%	[1]
2	Saponification & Deprotection	LiOH, HCl	High (often used crude)	[1]
3	Final Coupling	HATU, NMM	High (e.g., 94% over 2 steps)	[3][4]
Overall	3-Pot Synthesis	-	~70%	[3][4]

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